Isoxazole, 5-[(methylthio)methyl]-3-phenyl-
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Overview
Description
Isoxazole, 5-[(methylthio)methyl]-3-phenyl- is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently produce 3-substituted and 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-[(methylthio)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3- and 5-positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 3- and 5-positions .
Scientific Research Applications
Isoxazole, 5-[(methylthio)methyl]-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isoxazole, 5-[(methylthio)methyl]-3-phenyl- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also function as a receptor agonist, activating specific receptors and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoxazole, 5-[(methylthio)methyl]-3-phenyl- include:
Isoxazole, 3,5-dimethyl-: This compound has methyl groups at both the 3- and 5-positions.
Isoxazole, 3-amino-5-methyl-: This derivative features an amino group at the 3-position and a methyl group at the 5-position.
Uniqueness
Isoxazole, 5-[(methylthio)methyl]-3-phenyl- is unique due to the presence of both a phenyl group and a methylthio group, which confer distinct chemical properties and biological activities. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
CAS No. |
62679-05-4 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(methylsulfanylmethyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H11NOS/c1-14-8-10-7-11(12-13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
HMCWFVJIEVWUHY-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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